An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
CAS Number: 110931-77-6
This technical guide provides a comprehensive overview of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
4-(2,4-Difluorophenyl)-4-oxobutanoic acid is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 110931-77-6 |
| Molecular Formula | C₁₀H₈F₂O₃ |
| Molecular Weight | 214.17 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis and Experimental Protocols
The primary method for the synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the formation of aryl ketones.
General Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized experimental protocol based on established principles of the Friedel-Crafts acylation reaction.
Materials:
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1,3-Difluorobenzene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric acid (HCl), aqueous solution
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Distilled water
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., nitrogen or argon bubbler) is assembled.
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Reagent Addition: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere. The mixture is cooled in an ice bath.
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Acylating Agent Addition: Succinic anhydride is added portion-wise to the stirred suspension.
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Aromatic Substrate Addition: 1,3-Difluorobenzene is added dropwise to the reaction mixture via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or HPLC).
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Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 4-(2,4-Difluorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system.
Biological Activity and Mechanism of Action
As a synthetic intermediate, 4-(2,4-Difluorophenyl)-4-oxobutanoic acid is not primarily investigated for its biological activity. Its significance lies in its role as a precursor to Posaconazole. The biological activity of Posaconazole is well-documented and stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Currently, there is no publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid itself. Research efforts are focused on its efficient synthesis and conversion to the final active pharmaceutical ingredient.
Visualization of Synthesis and Logical Relationships
The following diagrams illustrate the synthesis workflow and the chemical transformation at the core of the production of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
Caption: Synthesis workflow of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid and its role as a Posaconazole intermediate.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Applications in Research and Drug Development
The primary and currently known application of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid is its crucial role as a building block in the multi-step synthesis of Posaconazole. Posaconazole is a vital second-generation triazole antifungal agent with a broad spectrum of activity against many clinically important yeasts and molds.
The synthesis of Posaconazole involves the elaboration of the butanoic acid side chain and the introduction of the complex triazole and piperazine moieties. The difluorophenyl group, introduced via the Friedel-Crafts acylation, is a key structural feature of the final drug molecule, contributing to its efficacy and pharmacokinetic profile.
Conclusion
4-(2,4-Difluorophenyl)-4-oxobutanoic acid is a fine chemical of significant importance in the pharmaceutical industry. While its own biological properties are not a focus of current research, its role as a key intermediate for the antifungal agent Posaconazole makes its efficient and scalable synthesis a topic of considerable interest. The Friedel-Crafts acylation remains the cornerstone of its production, and further optimization of this process is a continuous endeavor in process chemistry. This guide has provided a summary of the available technical information on this compound to aid researchers and developers in their work.
